molecular formula C15H11FN2O2S B12604943 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione CAS No. 650635-83-9

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12604943
CAS No.: 650635-83-9
M. Wt: 302.3 g/mol
InChI Key: OSVGEAUKJRTBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system substituted with a 2-fluoroanilino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-fluoroaniline with 2,5-dimethyl-1,3-benzothiazole-4,7-dione. The reaction is facilitated by the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O) and is carried out in an ethanol solvent under microwave irradiation . The reaction conditions include a temperature range of 20-50°C and an open atmosphere system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-(Fluoroanilino)-1,4-naphthoquinone: Known for its antifungal

Biological Activity

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic compound within the benzothiazole family, characterized by a unique molecular structure that enhances its biological activity. This compound has garnered attention due to its potential applications in cancer therapy and antibacterial treatments. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FN3O2S. Its structure includes:

  • A benzothiazole core
  • A fluorinated aniline substituent at the sixth position
  • Two methyl groups at the second and fifth positions

These structural features are critical for its biological activity, influencing its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, including HeLa (cervical cancer), BICR18 (breast cancer), and U87 (glioblastoma). The compound's cytotoxic effects were measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa120Induction of apoptosis
BICR18150Cell cycle arrest
U87130ROS generation

The mechanism of action appears to involve apoptosis induction and the generation of reactive oxygen species (ROS), leading to cell death.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Molecular docking studies have indicated that this compound interacts with specific enzymes involved in cancer progression and bacterial resistance. The binding affinity with these targets suggests a potential therapeutic role in inhibiting tumor growth and combating bacterial infections.

Case Studies

A recent study investigated the effects of this compound on HeLa cells. The results indicated significant increases in early and late apoptosis rates after treatment with varying concentrations of the compound for 24 hours.

Table 3: Apoptosis Induction in HeLa Cells

Treatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Control0.30.4
505.01.5
1009.01.8
20015.06.0

This data illustrates the compound's capability to induce apoptosis in cancer cells effectively.

Properties

CAS No.

650635-83-9

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3

InChI Key

OSVGEAUKJRTBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.